molecular formula C20H23N3O4 B11794551 Ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-YL)pyrimidine-5-carboxylate

Ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-YL)pyrimidine-5-carboxylate

Cat. No.: B11794551
M. Wt: 369.4 g/mol
InChI Key: CVCNYPRTLTVUNZ-UHFFFAOYSA-N
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Description

Ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-YL)pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperidine ring, a benzyloxycarbonyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-YL)pyrimidine-5-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a protection reaction using benzyl chloroformate.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving suitable precursors.

    Coupling Reactions: The final compound is obtained by coupling the piperidine and pyrimidine rings under specific reaction conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyrimidine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

Ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-YL)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-YL)pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and structural features

Biological Activity

Ethyl 2-(1-((benzyloxy)carbonyl)piperidin-4-YL)pyrimidine-5-carboxylate, a compound with the CAS number 74405-95-1, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C20H23N3O4C_{20}H_{23}N_{3}O_{4}

It features a piperidine ring, a pyrimidine moiety, and a benzyloxycarbonyl group, which contribute to its unique biological profile.

Anticancer Activity

Research indicates that derivatives of piperidine and pyrimidine exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth through various mechanisms:

  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, a related compound demonstrated cytotoxicity in FaDu hypopharyngeal tumor cells with better efficacy than bleomycin .
  • Inhibition of Kinase Activity : The compound may inhibit serine-threonine kinases, which are crucial for cancer cell proliferation. This inhibition has been linked to the modulation of pathways involved in tumor growth and survival .

Antibacterial Activity

Pyrimidine derivatives have also been evaluated for their antibacterial properties. This compound has shown potential against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : In vitro studies have reported MIC values indicating effective antibacterial activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer and bacterial growth.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular responses that lead to apoptosis or growth inhibition.
  • Structural Interactions : The three-dimensional structure of the compound allows for optimal interactions with target proteins, enhancing its biological efficacy .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Anticancer Studies : A study highlighted the effectiveness of piperidine derivatives in treating various cancers by inducing apoptosis and inhibiting cell proliferation .
  • Antibacterial Research : Another investigation focused on the antibacterial properties of pyrimidine derivatives, showing promising results against resistant bacterial strains .

Data Summary Table

PropertyValue/Description
Chemical FormulaC20H23N3O4
CAS Number74405-95-1
Anticancer ActivityCytotoxicity in FaDu cells
Antibacterial ActivityEffective against S. aureus and E. coli
MechanismEnzyme inhibition; receptor modulation

Properties

IUPAC Name

ethyl 2-(1-phenylmethoxycarbonylpiperidin-4-yl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-2-26-19(24)17-12-21-18(22-13-17)16-8-10-23(11-9-16)20(25)27-14-15-6-4-3-5-7-15/h3-7,12-13,16H,2,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCNYPRTLTVUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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